4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom at the 4-position, an ethoxy group at the 3-position, and two N,N-dimethyl groups attached to the sulfonamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced at the 3-position through a nucleophilic substitution reaction using an ethoxide ion (EtO-) as the nucleophile.
Sulfonamidation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with N,N-dimethylamine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium ethoxide (NaOEt), and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated, alkoxylated, or aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or protein being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide
- 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide
- 3-bromo-N,N-dimethylbenzenesulfonamide
Uniqueness
4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the ethoxy group and the N,N-dimethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-4-15-10-7-8(5-6-9(10)11)16(13,14)12(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMQORNEHVQUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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